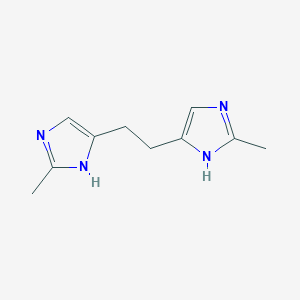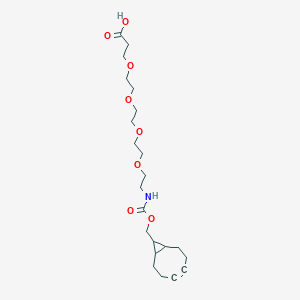
endo-BCN-PEG4-acid
Overview
Description
endo-BCN-PEG4-acid is a polyethylene glycol (PEG)-based compound that features a bicyclo[6.1.0]non-4-yne (BCN) group and a terminal carboxylic acid group. This compound is primarily used in click chemistry, a class of biocompatible reactions that are highly efficient and selective. The BCN group is known for its high reactivity with azide-tagged compounds, making this compound a valuable reagent in various scientific applications .
Mechanism of Action
Target of Action
endo-BCN-PEG4-acid is a click chemistry reagent . It primarily targets primary amine groups and azide-tagged compounds or biomolecules . The primary amine groups are reactive with the terminal carboxylic acid of the compound in the presence of activators .
Mode of Action
The terminal carboxylic acid of this compound reacts with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The BCN group of the compound can react with azide-tagged compounds or biomolecules .
Biochemical Pathways
This compound is a PEG-based PROTAC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The hydrophilic PEG spacer in this compound increases its solubility in aqueous media . This property can impact the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.
Result of Action
The result of this compound’s action is the formation of a stable amide bond with primary amine groups . Additionally, its BCN group can react with azide-tagged compounds or biomolecules . In the context of PROTACs, this leads to the selective degradation of target proteins .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of primary amine groups and azide-tagged compounds or biomolecules is necessary for its action . Additionally, the presence of activators such as EDC or HATU is required for the reaction with primary amine groups . .
Preparation Methods
Synthetic Routes and Reaction Conditions
endo-BCN-PEG4-acid is synthesized through a series of chemical reactions that involve the introduction of the BCN group and the PEG spacer. The terminal carboxylic acid group is introduced through esterification or amidation reactions. Common reagents used in these reactions include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is often produced in reagent grade for research purposes, with options for GMP-grade production for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
endo-BCN-PEG4-acid primarily undergoes click reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is highly efficient and does not require a copper catalyst, making it suitable for biological applications .
Common Reagents and Conditions
Reagents: Azide-tagged compounds, EDC, HATU
Conditions: Mild aqueous conditions, room temperature
Major Products
The major products formed from these reactions are stable amide bonds and triazole rings, which are crucial for bioconjugation and drug delivery applications .
Scientific Research Applications
Chemistry
In chemistry, endo-BCN-PEG4-acid is used as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras), which are molecules designed to degrade specific proteins by leveraging the ubiquitin-proteasome system .
Biology
In biological research, this compound is used for bioconjugation, enabling the attachment of biomolecules such as proteins and nucleic acids to various surfaces or other molecules .
Medicine
In medicine, this compound is used in drug delivery systems to improve the solubility and stability of therapeutic agents. It is also employed in the development of targeted therapies that require precise molecular interactions .
Industry
In industrial applications, this compound is used in the production of advanced materials and coatings that require specific chemical functionalities .
Comparison with Similar Compounds
Similar Compounds
exo-BCN-PEG4-acid: Similar to endo-BCN-PEG4-acid but with a different stereochemistry.
BCN-PEG4-NHS ester: Contains an NHS ester group instead of a carboxylic acid, used for amine-reactive bioconjugation.
BCN-PEG4-amine: Features an amine group instead of a carboxylic acid, used for different types of bioconjugation
Uniqueness
This compound is unique due to its high reactivity and biocompatibility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry. Its ability to form stable amide bonds and triazole rings under mild conditions sets it apart from other similar compounds .
Properties
IUPAC Name |
3-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35NO8/c24-21(25)7-9-27-11-13-29-15-16-30-14-12-28-10-8-23-22(26)31-17-20-18-5-3-1-2-4-6-19(18)20/h18-20H,3-17H2,(H,23,26)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPSTLKSTPBGBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCC(=O)O)CCC#C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421932-54-8 | |
| Record name | exo-BCN-PEG4-acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


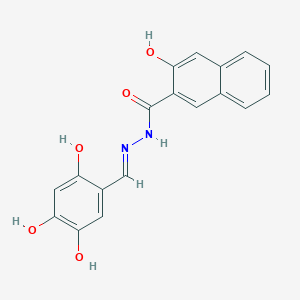
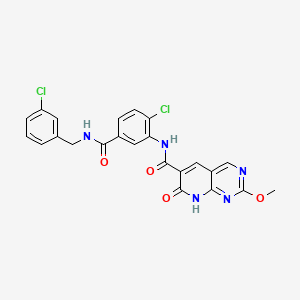

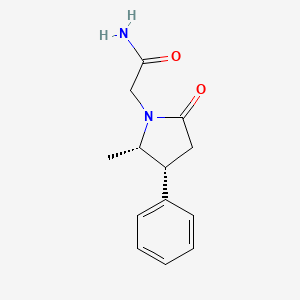
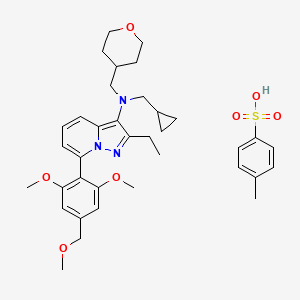

![6-(3-pyrrolidin-1-ylpropoxy)-2-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-1,3-benzoxazole;dihydrochloride](/img/structure/B607247.png)
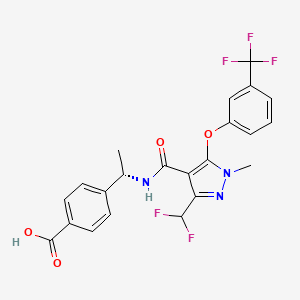
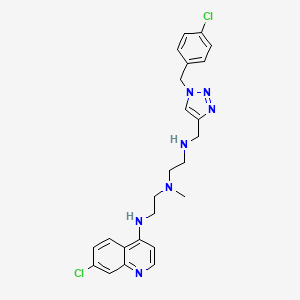


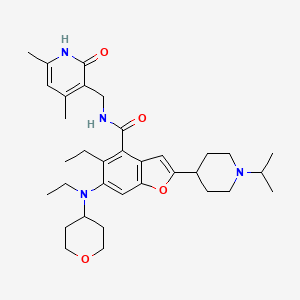
![N-[2-chloro-3-(1-cyclopropyl-8-methoxy-2H-pyrazolo[3,4-c]isoquinolin-7-yl)-4-fluorophenyl]-3-fluoropropane-1-sulfonamide](/img/structure/B607257.png)
